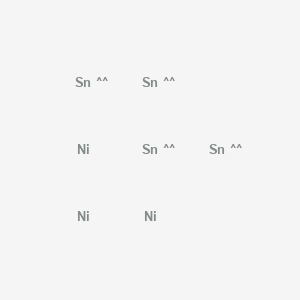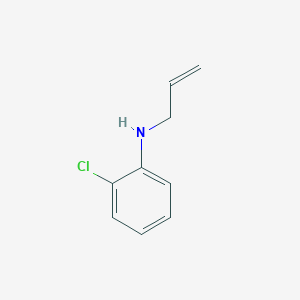![molecular formula C18H25NO2 B14716261 11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol CAS No. 15121-15-0](/img/structure/B14716261.png)
11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound features a unique structure with multiple fused rings, making it an interesting subject for chemical research.
Métodos De Preparación
The synthesis of 11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol involves several steps, typically starting with the formation of the indole core. Common synthetic routes include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into more saturated derivatives.
Aplicaciones Científicas De Investigación
11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the functional groups present and the overall structure of the molecule .
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives such as:
- 11-Methoxy-7-methyl-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-10-ol
- 17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol.
Propiedades
Número CAS |
15121-15-0 |
|---|---|
Fórmula molecular |
C18H25NO2 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
11-methoxy-7-methyl-2,3,4,5,6,7a,8,12b-octahydro-1H-phenanthro[9,8a-b]pyrrol-12-ol |
InChI |
InChI=1S/C18H25NO2/c1-19-10-9-18-8-4-3-5-13(18)16-12(11-15(18)19)6-7-14(21-2)17(16)20/h6-7,13,15,20H,3-5,8-11H2,1-2H3 |
Clave InChI |
BBNVOJCAVLPVCC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC23C1CC4=C(C2CCCC3)C(=C(C=C4)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


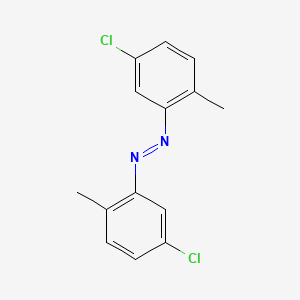
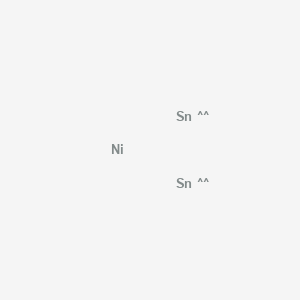
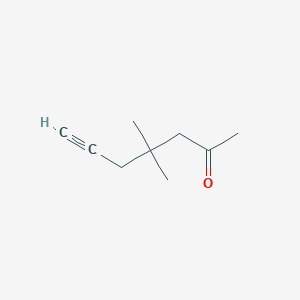
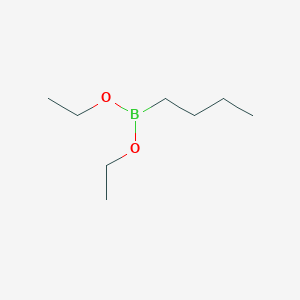
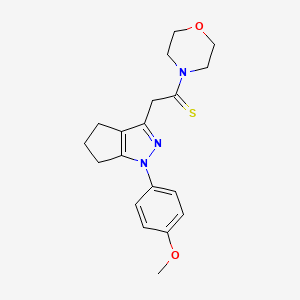
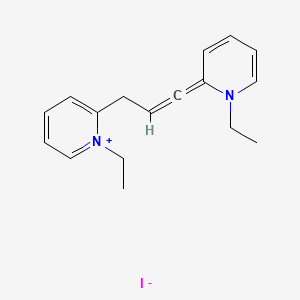
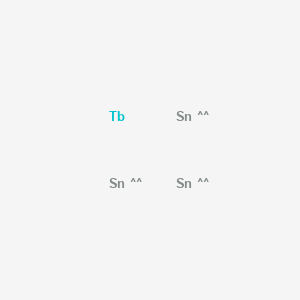
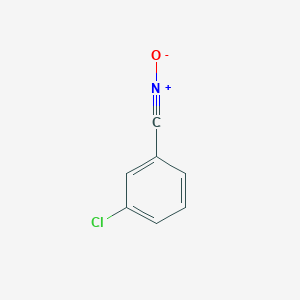
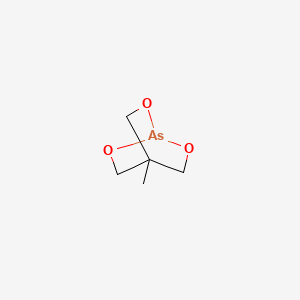
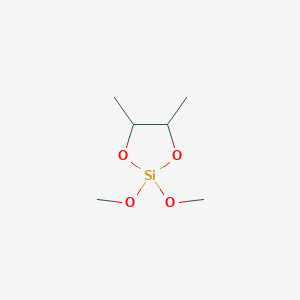
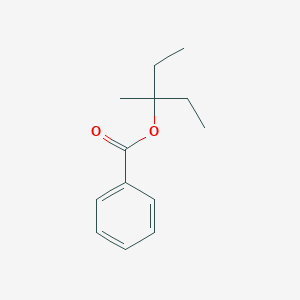
![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
